molecular formula C16H15FN4O2S B10936088 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B10936088
M. Wt: 346.4 g/mol
InChI Key: JXOBNGIBRFPVSY-UHFFFAOYSA-N
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Description

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, anticancer, and antiviral properties . This compound, with its unique structure, combines the properties of a triazole ring with a fluorobenzyl and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The reaction conditions typically include the use of a copper catalyst, an organic azide, and an alkyne under mild conditions

Chemical Reactions Analysis

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with the active site of enzymes, inhibiting their activity, while the fluorobenzyl group can enhance the compound’s binding affinity and specificity . The benzenesulfonamide moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15FN4O2S/c1-12-5-7-15(8-6-12)24(22,23)20-16-18-11-21(19-16)10-13-3-2-4-14(17)9-13/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

JXOBNGIBRFPVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F

Origin of Product

United States

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